Dextromethorphan - 125-71-3

Dextromethorphan

Catalog Number: EVT-267388
CAS Number: 125-71-3
Molecular Formula: C18H25NO
Molecular Weight: 271.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dextromethorphan [(C)-3-methoxy-N-methylmorphinan] [] is a synthetic morphinan derivative [, , , ] widely used as an over-the-counter antitussive [, , , , ]. It is a non-narcotic agent that acts on the central nervous system to suppress coughing [].

Future Directions
  • Optimizing Analgesic Applications: Further studies are needed to clarify the role of dextromethorphan in enhancing opioid analgesia and to determine optimal dosages and administration strategies [, , ].
  • Exploring Neuropathic Pain Treatment: Continued investigation is needed to establish the efficacy and safety of dextromethorphan in various neuropathic pain conditions [].
  • Understanding the Role in Neuroprotection: Further research is crucial to determine the neuroprotective potential of dimemorfan, a dextromethorphan analogue, in treating neurodegenerative diseases [].
  • Investigating Novel Applications: Given its diverse pharmacological actions, exploring potential applications of dextromethorphan in other areas, such as psychiatric disorders, is warranted [].
Source and Classification

Dextromethorphan, chemically known as (9α,13α,14α)-3-methoxy-17-methylmorphinane, is classified as a synthetic morphinan derivative. It is primarily derived from the opiate family but does not exhibit the analgesic effects typical of other opioids. Instead, it functions mainly as a cough suppressant. Dextromethorphan is often combined with other active ingredients in cough and cold formulations and is available in various forms, including syrups, tablets, and lozenges .

Synthesis Analysis

The synthesis of dextromethorphan typically involves several steps:

  1. Starting Material: The synthesis often begins with (±)-3-hydroxy-N-methylmorphinane, which undergoes methylation at the phenolic hydroxyl group.
  2. Methylation Process: The methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. This reaction converts the hydroxyl group into a methoxy group.
  3. Intermediate Formation: The process may involve various intermediates such as N-desmethyl-dextromethorphan, which can be synthesized for pharmacokinetic studies .
  4. Purification: The final product is purified through recrystallization from solvents like methanol or ethanol to achieve high purity levels (often >99%) .

A notable method for synthesizing dextromethorphan includes the use of paraformaldehyde and sodium borohydride to reduce intermediates effectively .

Molecular Structure Analysis

Dextromethorphan's molecular formula is C18H25NO2, with a molecular weight of approximately 285.40 g/mol. Its structure features:

  • A morphinan backbone with a methyl group at the 17th position.
  • A methoxy group (-OCH₃) at the 3rd position.
  • The presence of a nitrogen atom that contributes to its pharmacological activity.

The stereochemistry is crucial; dextromethorphan exists as a single enantiomer due to its specific chiral centers, which significantly affect its biological activity .

Chemical Reactions Analysis

Dextromethorphan can participate in various chemical reactions:

  1. Methylation Reactions: These are essential for its synthesis and involve converting hydroxyl groups into methoxy groups.
  2. O-Demethylation: Dextromethorphan can undergo demethylation to form dextrorphan, an active metabolite that also has pharmacological effects.
  3. Hydrolysis Reactions: Under acidic or basic conditions, dextromethorphan can hydrolyze to yield other morphinan derivatives.

These reactions are often monitored using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy to ensure purity and yield .

Mechanism of Action

Dextromethorphan primarily acts on the central nervous system by suppressing the cough reflex. Its mechanism involves:

  • NMDA Receptor Antagonism: Dextromethorphan inhibits N-methyl-D-aspartate receptors, which are involved in pain transmission and cough reflex pathways.
  • Sigma Receptor Interaction: It also interacts with sigma receptors, contributing to its dissociative effects at higher doses.
  • Serotonergic Activity: Dextromethorphan may influence serotonin levels, which could impact mood and perception.

This multifaceted action makes it effective for treating coughs without the addictive properties associated with traditional opioids .

Physical and Chemical Properties Analysis

Dextromethorphan exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water, ethanol, and methanol; insoluble in non-polar solvents.
  • Melting Point: The melting point ranges from 122°C to 127°C.
  • pKa Value: Approximately 9.3, indicating it is a weak base.

These properties are crucial for formulation into various pharmaceutical products .

Applications

Dextromethorphan has several significant applications:

  • Cough Suppressant: Widely used in over-the-counter medications for alleviating cough symptoms associated with colds and flu.
  • Research Tool: Utilized in pharmacological studies to understand cough reflex mechanisms and explore potential treatments for chronic cough conditions.
  • Potential Neuroprotective Agent: Emerging research suggests possible neuroprotective effects due to its action on glutamate pathways.
Chemical Characterization and Synthesis of Dextromethorphan

Structural Analysis: Morphinan Analogues and Stereochemical Properties

Dextromethorphan ((+)-3-Methoxy-17-methylmorphinan) belongs to the morphinan class, characterized by a phenanthrene core fused with a nitrogen-containing piperidine ring (Ring D). Its core structure comprises four rings (A–D), where Rings B and C are saturated cyclohexane moieties, and Ring A retains aromaticity. The absolute configuration at chiral centers C-9, C-13, and C-14 is designated as , 13α, 14α in the dextrorotatory enantiomer, which is critical for its pharmacological profile [1] [5]. Unlike opioid agonists (e.g., morphine), Dextromethorphan’s D-ring orientation (dextrorotatory) eliminates µ-opioid receptor affinity while enabling non-competitive N-Methyl-D-Aspartate (NMDA) receptor antagonism and sigma-1 receptor agonism [2] [6]. Key structural features include:

  • Methoxy group at C-3: Essential for antitussive activity and reduced opioid effects.
  • Methyl group on the tertiary amine (N-17): Modulates receptor binding kinetics.
  • Stereospecificity: The (S)-enantiomer of intermediates (e.g., 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline) is required for efficient synthesis of the active Dextromethorphan enantiomer [4].

Table 1: Structural Comparison of Key Morphinan Derivatives

CompoundC-3 SubstituentN-17 SubstituentC-9/C-13/C-14 ConfigurationPrimary Activity
DextromethorphanMethoxyMethyl9α,13α,14α (dextro)NMDA antagonism, σ1 agonism
LevorphanolHydroxyMethyl9α,13α,14α (levo)µ-opioid agonism
DextrorphanHydroxyMethyl9α,13α,14α (dextro)High-affinity NMDA blockade
NaloxoneHydroxyAllyl9α,13α,14α (levo)Opioid antagonism

Synthetic Pathways: O-Demethylation, N-Methylation, and Racemic Resolution

The industrial synthesis of Dextromethorphan relies on stereoselective generation of its morphinan backbone. Key reactions include:

  • O-Demethylation: Metabolic conversion of Dextromethorphan to active metabolite Dextrorphan (3-hydroxy-N-methylmorphinan) via cytochrome P450 2D6 (CYP2D6)-mediated demethylation. This reaction is mimicked synthetically using reagents like boron tribromide (BBr₃) to yield intermediates for further modifications [1] [2].
  • N-Methylation: Quaternary amine formation via reductive methylation of nor-dextromethorphan intermediates. Eschweiler-Clarke or Leuckart-Wallach reactions employ formaldehyde/formic acid to introduce the N-methyl group [6].
  • Racemic Resolution: Classical resolution of (±)-3-methoxy-N-methylmorphinan uses chiral acids (e.g., d-tartaric acid) to isolate the dextrorotatory enantiomer. Biocatalytic methods have emerged as superior alternatives, such as the enzyme cyclohexylamine oxidase (CHAOCCH12-C2), which deracemizes 100 mM of intermediate (S)-1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline with 99% enantiomeric excess (ee) at semipreparative scale [4].

Industrial Synthesis Optimization: Catalytic Efficiency and Green Chemistry Approaches

Modern production prioritizes atom economy, reduced waste, and enantioselectivity:

  • Catalytic O-Demethylation: Rare-earth Lewis acids (e.g., La(OTf)₃, Yb(OTf)₃) catalyze ring closure in benzyl-protected intermediates under mild conditions (toluene, 60°C), achieving >95% yield with 50% catalyst reduction compared to Brønsted acids [3].
  • Enzymatic Deracemization: CHAOCCH12-C2 oxidase enables gram-scale synthesis of (S)-1-(4-Methoxybenzyl)-octahydroisoquinoline (67% yield, 96% ee) without cofactor recycling. Protein engineering (e.g., L295 mutation) enhances kcat for high substrate concentrations [4].
  • Solvent Optimization: Replacement of dichloromethane with biodegradable solvents (e.g., 2-methyltetrahydrofuran) in Friedel-Crafts acylation steps reduces environmental impact [3].

Table 2: Industrial Catalytic Methods for Key Synthetic Steps

Reaction StepCatalyst/SystemConditionsYield/eeAdvantage
Ring closureSc(OTf)₃ / rare earth Lewis acidsToluene, 60°C, 4h>95% yieldLower E-factor, recyclable catalyst
Asymmetric deracemizationCHAOCCH12-C2 oxidasepH 7.5, 30°C, 24h80% yield, 99% eeNo cofactors, high substrate loading
N-MethylationRu/BIPHEP complexesH₂ (50 bar), MeOH, 80°C97% yieldS/C 20,000; 98% ee

Intermediate Derivatives: Role in Large-Scale Pharmaceutical Production

Critical intermediates enable scalable and stereocontrolled synthesis:

  • 1-(4-Methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline (1-PMB-OHIQ): The (S)-enantiomer of this intermediate is pivotal. Enzymatic oxidation via CHAOCCH12-C2 yields (S)-1-PMB-OHIQ, which undergoes N-deprotection and methylation to Dextromethorphan [4].
  • Deuterated Intermediates: Compounds like d3-Dextromethorphan (deuterium at O-methyl and N-methyl groups) exhibit slower hepatic metabolism, allowing reduced quinidine doses in formulations (e.g., AVP-786) [6].
  • 3-Hydroxymorphinan (3-HM): A minor metabolite of Dextromethorphan, synthesized via N-demethylation followed by O-demethylation. Serves as a precursor for antitussive and antiparkinsonian analogs [1].

These intermediates streamline manufacturing by avoiding hazardous resolution steps and enhancing enantiopurity, directly supporting ton-scale production for global supply chains [3] [4].

Properties

CAS Number

125-71-3

Product Name

Dextromethorphan

IUPAC Name

(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

InChI

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1

InChI Key

MKXZASYAUGDDCJ-NJAFHUGGSA-N

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Solubility

25g/100mL
Practically insoluble in water
Freely soluble in chloroform

Synonyms

d-Methorphan
Delsym
Dextromethorphan
Dextromethorphan Hydrobromide
Dextromethorphan Hydrobromide, (+-)-Isomer
Dextromethorphan Hydrobromide, Monohydrate
Dextromethorphan Hydrochloride
Dextromethorphan, (+-)-Isomer
Hydrobromide, Dextromethorphan
Hydrochloride, Dextromethorphan
l-Methorphan
Levomethorphan
Racemethorphan

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.